BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole

HIV-1 reverse transcriptase non‑nucleoside inhibitors 1,2,3‑thiadiazole SAR

5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole (CAS 400082‑14‑6) is a fully substituted 1,2,3‑thiadiazole heterocycle bearing a 4‑chlorophenylsulfanyl group at C‑5 and a 3,4‑dichlorophenyl group at C‑4. The 1,2,3‑thiadiazole ring is a recognized privileged scaffold in antiviral and oncology programs, with structurally related congeners demonstrating potent HIV‑1 reverse transcriptase inhibition (EC₅₀ values as low as 0.95 µM) and glycolate oxidase inhibition in the micromolar range.

Molecular Formula C14H7Cl3N2S2
Molecular Weight 373.69
CAS No. 400082-14-6
Cat. No. B2835035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole
CAS400082-14-6
Molecular FormulaC14H7Cl3N2S2
Molecular Weight373.69
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C14H7Cl3N2S2/c15-9-2-4-10(5-3-9)20-14-13(18-19-21-14)8-1-6-11(16)12(17)7-8/h1-7H
InChIKeyGIZAKWSCWYEYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole (CAS 400082-14-6): Procurement-Relevant Structural and Target‑Class Positioning


5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole (CAS 400082‑14‑6) is a fully substituted 1,2,3‑thiadiazole heterocycle bearing a 4‑chlorophenylsulfanyl group at C‑5 and a 3,4‑dichlorophenyl group at C‑4. The 1,2,3‑thiadiazole ring is a recognized privileged scaffold in antiviral and oncology programs, with structurally related congeners demonstrating potent HIV‑1 reverse transcriptase inhibition (EC₅₀ values as low as 0.95 µM) [1] and glycolate oxidase inhibition in the micromolar range [2]. Unlike its 4‑carboxy or 4‑unsubstituted analogs, the target compound presents a fully chlorinated biaryl architecture (three chlorine atoms distributed across two aromatic rings) that alters lipophilicity, electronic character, and target‑engagement topology without requiring a carboxylic acid warhead.

Why 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole Cannot Be Casually Replaced by Other 1,2,3‑Thiadiazoles


The 1,2,3‑thiadiazole scaffold is not a single interchangeable entity; biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents. At the C‑4 position, replacement of the 3,4‑dichlorophenyl group with a carboxylic acid (as in CCPST) shifts the target profile from HIV‑1 reverse transcriptase [1] to glycolate oxidase [2], while a C‑4 phenyl or 4‑chlorophenyl substitution eliminates the dichlorophenyl‑specific hydrophobic contacts exploited by the HIV‑1 thioacetanilide series [1]. At C‑5, substituting the 4‑chlorophenylsulfanyl moiety with an acetanilide group (as in HIV‑1 inhibitors) [1] dramatically alters molecular recognition and potency (EC₅₀ from 0.95 µM to >10 µM depending on the anilide substituent). The combined 3,4‑dichlorophenyl/4‑chlorophenylsulfanyl substitution pattern is unique to this compound and defines a distinct region of chemical space that cannot be recapitulated by mixing and matching other commercially available 1,2,3‑thiadiazole building blocks.

5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole: Comparator‑Anchored Quantitative Differentiation Evidence


C‑4 3,4‑Dichlorophenyl Substitution Enables HIV‑1 Reverse Transcriptase Inhibitor Activity Absent in C‑4 Carboxy or C‑4 Phenyl Analogs

In the 2‑{[4‑(3,4‑dichlorophenyl)‑1,2,3‑thiadiazol‑5‑yl]sulfanyl}acetanilide series, the 3,4‑dichlorophenyl group at C‑4 is a critical pharmacophoric element for HIV‑1 RT inhibition. Lead compound 7f (bearing the identical 3,4‑dichlorophenyl‑1,2,3‑thiadiazole core as the target compound) achieved an EC₅₀ of 0.95 ± 0.33 µM against HIV‑1 in MT‑4 cells [1]. In contrast, the analogous C‑4 carboxy compound CCPST shows no reported anti‑HIV activity and instead inhibits glycolate oxidase with IC₅₀ in the micromolar range [2]. This demonstrates that the C‑4 3,4‑dichlorophenyl motif is a selectivity determinant that redirects the scaffold from oxidoreductase inhibition to antiviral polymerase targeting.

HIV-1 reverse transcriptase non‑nucleoside inhibitors 1,2,3‑thiadiazole SAR

5‑(4‑Chlorophenylsulfanyl) Moiety Provides a Structurally Characterized Hydrophobic Anchor Distinct from 5‑Dodecylsulfanyl or 5‑Amino Analogs

In the human glycolate oxidase crystal structure (PDB 2W0U, 2.84 Å resolution), the 4‑chlorophenylsulfanyl substituent of CCPST occupies a hydrophobic cavity lined by non‑conserved residues, contributing to inhibitor binding through shape‑complementary van der Waals contacts [1]. The target compound preserves this 4‑chlorophenylsulfanyl group but replaces the C‑4 carboxylate with a 3,4‑dichlorophenyl ring, which is predicted to enhance hydrophobic packing in the same region while eliminating the ionic hydrogen‑bond network formed by the carboxylate at the active site. This differentiated interaction profile is unavailable from the 5‑dodecylsulfanyl analog CDST (a 1,2,3‑triazole) or from 5‑amino/5‑unsubstituted 1,2,3‑thiadiazoles, which lack the aryl‑sulfanyl hydrophobic anchor entirely.

glycolate oxidase X‑ray crystallography ligand‑binding hydrophobic pocket

Trichlorinated Biaryl System Confers Higher Computed Lipophilicity (XLogP3 ≈ 5.6) Versus Dicarboxy or Mono‑Chloro 1,2,3‑Thiadiazole Scaffolds

Computed physicochemical profiling places the target compound (molecular formula C₁₅H₈Cl₃N₂S₂, MW 373.7 g/mol) in a distinctly higher lipophilicity range compared to close 1,2,3‑thiadiazole analogs. The target compound has a computed XLogP3 of approximately 5.6 [1], reflecting the contribution of three chlorine atoms across two aromatic rings. In contrast, CCPST (C₉H₅ClN₂O₂S₂, MW 272.7 g/mol) has an XLogP3 of 3.3 [2], and 4‑(3,4‑dichlorophenyl)‑1,2,3‑thiadiazole (C₈H₄Cl₂N₂S, MW 231.1 g/mol) has an even lower XLogP3 estimated at ~3.0. The ~2.3 log unit increase in lipophilicity relative to CCPST alters predicted membrane permeability, tissue distribution, and CYP450 metabolic susceptibility—key parameters for both in vitro assay performance (solubility, non‑specific binding) and in vivo translation.

lipophilicity drug‑likeness computed physicochemical properties

Chlorine Atom Count and Substitution Pattern Modulate In‑Vitro Antiviral Potency by ≥10‑Fold Within the 1,2,3‑Thiadiazole Thioacetanilide Series

Within the 2‑{[4‑(3,4‑dichlorophenyl)‑1,2,3‑thiadiazol‑5‑yl]sulfanyl}acetanilide series, variation of the acetanilide substituent while retaining the 3,4‑dichlorophenyl C‑4 group resulted in HIV‑1 EC₅₀ values ranging from 0.95 µM (compound 7f, 3,4‑dimethylphenyl acetanilide) to >10 µM for less optimized substituents [1]. This demonstrates that the 3,4‑dichlorophenyl‑thiadiazole core provides an intrinsically active template, with potency tunable through C‑5 elaboration. The target compound, bearing a 4‑chlorophenylsulfanyl group rather than an acetanilide, represents the unelaborated core that can serve as a starting point for focused library synthesis. Analogous 1,2,3‑thiadiazoles lacking the 3,4‑dichlorophenyl group (e.g., C‑4 phenyl or C‑4 4‑chlorophenyl variants) show attenuated or unreported anti‑HIV activity, underscoring the essential role of the dichlorophenyl substitution pattern.

SAR HIV‑1 halogen substitution antiviral potency

High‑Value Application Scenarios for 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole Based on Quantitative Evidence


HIV‑1 Non‑Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead‑Optimization Starting Point

The compound provides the intact 4‑(3,4‑dichlorophenyl)‑1,2,3‑thiadiazole core that produced compound 7f (EC₅₀ = 0.95 µM against HIV‑1) when elaborated with a 3,4‑dimethylphenyl acetanilide at C‑5 . Researchers synthesizing focused libraries of C‑5 sulfanyl‑linked acetanilides, amides, or heterocycles can use this compound as the direct synthetic intermediate to explore substitution effects on antiviral potency, cytotoxicity, and reverse transcriptase binding kinetics.

Glycolate Oxidase / Hydroxy Acid Oxidase Inhibitor Scaffold‑Hopping with Altered Polarity

The CCPST‑glycolate oxidase co‑crystal structure (PDB 2W0U) demonstrates that the 4‑chlorophenylsulfanyl‑1,2,3‑thiadiazole substructure engages a defined hydrophobic cavity adjacent to the FMN cofactor . Replacing the C‑4 carboxylate with a 3,4‑dichlorophenyl group eliminates the ionic active‑site interactions while retaining hydrophobic pocket occupancy, producing a tool compound for probing the contribution of electrostatic versus hydrophobic forces to inhibitor binding in flavodehydrogenases. This is distinct from CCPST (which has both ionic and hydrophobic interactions) and CDST (which uses a flexible alkyl chain), positioning the target compound as a unique probe for selectivity profiling across the L‑2‑hydroxy acid oxidase family.

Lipophilic Fragment for Membrane‑Permeable Probe Design in Cell‑Based Target Engagement Assays

With a computed XLogP3 of approximately 5.6—roughly 100‑fold more lipophilic than CCPST (XLogP3 = 3.3) —the target compound is well‑suited for cellular thermal shift assays (CETSA), photoaffinity labeling, or click‑chemistry probe development where passive membrane permeability is required. Its three‑chlorine substitution pattern also provides a distinctive isotopic signature for mass spectrometry‑based target identification workflows. Users seeking a membrane‑permeant 1,2,3‑thiadiazole fragment for intracellular target engagement should prioritize this compound over the more polar 4‑carboxy or 4‑amino analogs.

Synthetic Intermediate for Parallel Library Synthesis of 1,2,3‑Thiadiazole‑5‑Sulfanyl Derivatives

The C‑5 4‑chlorophenylsulfanyl group serves as a stable thioether that can undergo controlled oxidation to the corresponding sulfoxide or sulfone, or be displaced under appropriate nucleophilic conditions to generate diverse C‑5 substituents. This synthetic versatility, combined with a pre‑installed 3,4‑dichlorophenyl group at C‑4 that is not readily introduced via late‑stage functionalization, makes the compound a strategic building block for medicinal chemistry groups synthesizing 50‑ to 500‑compound thiadiazole libraries for antiviral, anticancer, or agrochemical screening .

Quote Request

Request a Quote for 5-(4-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.